Mecillinam, also known as amdinocillin, is an extended-spectrum penicillin antibiotic with the chemical formula C15H23N3O3S and a molar mass of 325.43 g/mol . Its structure is characterized by an amidino group substitution in the 6 position of the β-lactam ring, which distinguishes it from traditional penicillins . This structural modification imparts mecillinam with unique antibacterial properties and a mode of action that sets it apart from other β-lactam antibiotics.
Mecillinam targets Gram-negative bacteria by inhibiting the action of PBP2, an enzyme responsible for cross-linking peptidoglycan strands in the bacterial cell wall []. This disrupts cell wall synthesis, leading to bacterial death.
The amidine group in mecillinam's structure allows it to penetrate the outer membrane of Gram-negative bacteria, a feature not shared by most penicillins [].
Mecillinam's primary chemical reaction involves its interaction with penicillin-binding proteins (PBPs) in bacterial cell walls. Unlike other β-lactams that typically bind to multiple PBPs, mecillinam specifically targets PBP2 . This selective binding leads to the inhibition of peptidoglycan crosslinking, a crucial step in bacterial cell wall synthesis.
In the presence of β-lactamase enzymes, mecillinam can undergo hydrolysis, resulting in the opening of its β-lactam ring. This reaction renders the antibiotic inactive, which is a common mechanism of bacterial resistance to β-lactam antibiotics .
Mecillinam exhibits potent activity against a wide range of Gram-negative bacteria, particularly those responsible for urinary tract infections (UTIs) . Its unique mechanism of action involves binding to PBP2, which leads to the formation of spherical cells and ultimately bacterial cell lysis .
The antibiotic has shown remarkable efficacy against Escherichia coli, the most common causative agent of UTIs. It also demonstrates activity against other Gram-negative pathogens, including some species of Klebsiella and Salmonella . Notably, mecillinam retains activity against many extended-spectrum β-lactamase (ESBL) producing strains, making it a valuable option for treating multidrug-resistant infections .
Interestingly, mecillinam's activity extends to some Gram-positive bacteria, such as Staphylococcus saprophyticus, despite its primary focus on Gram-negative organisms .
Mecillinam's primary application is in the treatment of uncomplicated urinary tract infections . Its high urinary concentrations and effectiveness against common uropathogens make it an excellent choice for this indication. Additionally, mecillinam has been used to treat typhoid and paratyphoid fever .
Research has shown that mecillinam can interact synergistically with other β-lactam antibiotics. A study by Rotstein and Farrar demonstrated in vitro synergism between mecillinam and other β-lactams (P<0.025) . This synergistic effect could potentially enhance the antibiotic's efficacy and broaden its spectrum of activity.
Mecillinam's interaction with the bacterial cell wall synthesis machinery is complex. It not only inhibits PBP2 but also causes the Rod system to become toxic to the cell . This dual action contributes to its bactericidal effect and may explain its effectiveness against certain resistant strains.
Mecillinam shares similarities with other β-lactam antibiotics but possesses several unique features:
Mecillinam's uniqueness lies in its specific binding to PBP2, its effectiveness against many resistant Gram-negative bacteria, and its synergistic potential with other β-lactams. Its low propensity for developing resistance also sets it apart from many other antibiotics .